molecular formula C8H5ClF4O B599172 1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene CAS No. 1373864-66-4

1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene

Cat. No.: B599172
CAS No.: 1373864-66-4
M. Wt: 228.571
InChI Key: RXMSLJKBPIQURI-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene is an organic compound with the molecular formula C8H6ClF3O. This compound is characterized by the presence of a chloromethyl group, a fluoro group, and a trifluoromethoxy group attached to a benzene ring. It is a member of the trifluoromethoxybenzene family, which is known for its unique chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of 1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a suitable benzene derivative, followed by fluorination and trifluoromethoxylation. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and selectivity .

For industrial production, the process may involve:

Chemical Reactions Analysis

1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include phosphorus pentachloride, anhydrous hydrogen fluoride, and various trifluoromethoxylation reagents. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or oxidizing/reducing agents used .

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethoxy group, in particular, can influence the compound’s electronic properties, enhancing its reactivity and binding affinity to target molecules. This makes it a valuable tool in the development of drugs and other bioactive compounds .

Properties

IUPAC Name

1-(chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF4O/c9-4-5-2-1-3-6(7(5)10)14-8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMSLJKBPIQURI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10737395
Record name 1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10737395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373864-66-4
Record name 1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10737395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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